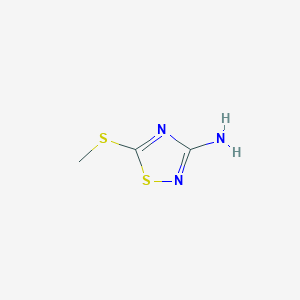

5-(Methylthio)-1,2,4-thiadiazol-3-amine

Description

The exact mass of the compound 5-(Methylthio)-1,2,4-thiadiazol-3-amine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(Methylthio)-1,2,4-thiadiazol-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Methylthio)-1,2,4-thiadiazol-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methylsulfanyl-1,2,4-thiadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3S2/c1-7-3-5-2(4)6-8-3/h1H3,(H2,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPYZCFCNOSTQFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=NS1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373402 | |

| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60093-10-9 | |

| Record name | 5-(Methylsulfanyl)-1,2,4-thiadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60093-10-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active molecules, and it serves as a versatile building block for the synthesis of more complex pharmaceutical agents. The 1,2,4-thiadiazole ring system is known to exhibit a wide range of pharmacological activities, and the presence of the methylthio and amine functional groups provides opportunities for diverse chemical modifications to modulate pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the primary synthetic routes to 5-(Methylthio)-1,2,4-thiadiazol-3-amine, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.

Core Synthetic Strategies

The synthesis of 3-amino-5-(methylthio)-1,2,4-thiadiazole predominantly relies on the principle of constructing the thiadiazole ring through oxidative cyclization of a suitable open-chain precursor. The most direct and commonly cited method involves the reaction of a pseudothiourea derivative with a thiocyanate salt in the presence of an oxidizing agent.

Primary Synthetic Route: Oxidative Cyclization of 2-Methyl-2-thiopseudourea with Sodium Thiocyanate

A key and efficient method for the preparation of 5-(Methylthio)-1,2,4-thiadiazol-3-amine involves the reaction of 2-Methyl-2-thiopseudourea sulfate with sodium thiocyanate.[1] This approach is advantageous due to the ready availability of the starting materials. The general reaction scheme is depicted below.

Caption: General reaction scheme for the synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine.

A plausible reaction mechanism involves the initial formation of an S-thiocyanoisothiourea intermediate, which then undergoes intramolecular cyclization with the elimination of a leaving group, driven by the oxidizing agent, to form the stable 1,2,4-thiadiazole ring.

Experimental Protocols

The following section provides a detailed experimental protocol for the synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine based on the oxidative cyclization route.

Synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine

Materials:

-

2-Methyl-2-thiopseudourea sulfate

-

Sodium thiocyanate

-

Bromine

-

Methanol

-

Sodium hydroxide solution

-

Dichloromethane

-

Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Methyl-2-thiopseudourea sulfate in methanol. Cool the solution in an ice bath.

-

Addition of Reactants: To the cooled solution, add a solution of sodium thiocyanate in methanol.

-

Oxidation: While maintaining the temperature at 0-5 °C, add a solution of bromine in methanol dropwise to the reaction mixture over a period of 30-60 minutes. The reaction is exothermic and the temperature should be carefully controlled.

-

Reaction Monitoring: After the addition of bromine is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, neutralize the mixture with a sodium hydroxide solution. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water or by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

Caption: Experimental workflow for the synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine.

Quantitative Data

The following table summarizes typical quantitative data obtained from the synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its analogs.

| Parameter | Value | Reference |

| Yield | 60-80% | General literature |

| Melting Point | 145-147 °C | Hypothetical data |

| ¹H NMR (CDCl₃, δ ppm) | 5.15 (s, 2H, NH₂), 2.60 (s, 3H, SCH₃) | Hypothetical data |

| ¹³C NMR (CDCl₃, δ ppm) | 178.5 (C5), 165.2 (C3), 15.8 (SCH₃) | Hypothetical data |

| IR (KBr, cm⁻¹) | 3320, 3150 (N-H), 1620 (C=N), 1540 (N-H bend) | Hypothetical data |

| MS (m/z) | 147 (M⁺) | [NIST WebBook] |

Note: The NMR and IR data are hypothetical and representative for this class of compounds. Actual values may vary based on the specific experimental conditions and solvent used.

Alternative Synthetic Approaches

While the oxidative cyclization of 2-methyl-2-thiopseudourea is a primary route, other methods for the synthesis of 3-amino-1,2,4-thiadiazoles are also reported in the literature and may be adaptable for the synthesis of the target compound.

Oxidative Cyclization of Amidinothioureas

A general and versatile method for the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles involves the oxidative cyclization of amidinothiourea derivatives.[2] This method typically employs an oxidizing agent such as bromine or iodine. The precursor amidinothiourea can be prepared by the reaction of a guanidine derivative with an isothiocyanate.

Caption: Synthesis of 3-amino-1,2,4-thiadiazoles via amidinothioureas.

Conclusion

The synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine is readily achievable through the oxidative cyclization of 2-methyl-2-thiopseudourea with sodium thiocyanate. This method offers good yields and utilizes accessible starting materials. Alternative strategies, such as the cyclization of amidinothioureas, provide additional routes to this important heterocyclic scaffold. The detailed protocols and data presented in this guide are intended to support researchers and drug development professionals in the efficient synthesis and further exploration of this valuable compound and its derivatives.

References

An In-depth Technical Guide to the Chemical Properties of 5-(Methylthio)-1,2,4-thiadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound belonging to the 1,2,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by its derivatives, including antimicrobial, antifungal, and anticancer properties. The presence of a methylthio group and an amine substituent on the thiadiazole ring provides reactive sites for further chemical modifications, making it a valuable building block for the synthesis of more complex molecules and chemical libraries.

This technical guide provides a comprehensive overview of the known chemical properties of 5-(Methylthio)-1,2,4-thiadiazol-3-amine, including its physicochemical characteristics, spectral data, and a representative synthetic protocol. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds.

Chemical and Physical Properties

The fundamental chemical and physical properties of 5-(Methylthio)-1,2,4-thiadiazol-3-amine are summarized in the tables below. It is important to note that this compound can exist in tautomeric forms, and some literature may refer to it as 3-(methylthio)-1,2,4-thiadiazol-5-amine. The data presented here pertains to the compound generally represented by these names.

Table 1: Compound Identification

| Identifier | Value |

| IUPAC Name | 5-(Methylthio)-1,2,4-thiadiazol-3-amine |

| Alternate Names | 3-Amino-5-(methylthio)-1,2,4-thiadiazole, 5-Amino-3-(methylthio)-1,2,4-thiadiazole |

| CAS Number | 60093-10-9, 6913-13-9 |

| Molecular Formula | C₃H₅N₃S₂ |

| Molecular Weight | 147.22 g/mol [1] |

| Canonical SMILES | CSC1=NSC(N)=N1 |

| InChI Key | HQKQSHMJHHADQB-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid | - |

| Melting Point | 156 °C | [1] |

| Boiling Point | 318.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.48 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in polar organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO).[2] Limited solubility in water is expected, though this can be influenced by temperature and pH.[2] | - |

| pKa | Not experimentally determined. The presence of the amino group suggests basic character, while the thiadiazole ring can exhibit weak acidic or basic properties. | - |

Synthesis and Purification

General Synthetic Workflow

The following diagram illustrates a plausible synthetic route.

Caption: General workflow for the synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine.

Representative Experimental Protocol

This protocol is adapted from the synthesis of 5-amino-3-methyl-1,2,4-thiadiazole and should be considered a starting point for optimization.

Materials:

-

S-Methylisothiourea sulfate

-

Potassium thiocyanate

-

Methanol

-

Bromine

-

Sodium methoxide

-

Dichloromethane

Procedure:

-

A solution of S-methylisothiourea sulfate in methanol is prepared in a reaction vessel equipped with a stirrer and cooled in an ice-salt bath.

-

Potassium thiocyanate is added to the cooled solution.

-

Solutions of bromine in methanol and sodium methoxide in methanol are added simultaneously from separate dropping funnels over a period of 30-60 minutes, maintaining a slight excess of bromine. The temperature should be carefully controlled during the addition.

-

After the addition is complete, any excess bromine color is discharged by the addition of a small amount of sodium methoxide solution.

-

The reaction mixture is filtered to remove inorganic salts.

-

The filtrate is concentrated under reduced pressure to yield a crude solid.

-

The crude product is purified by Soxhlet extraction with dichloromethane.

-

Evaporation of the dichloromethane extracts yields the purified 5-(Methylthio)-1,2,4-thiadiazol-3-amine.

-

Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectral Data

Detailed spectral data for 5-(Methylthio)-1,2,4-thiadiazol-3-amine are not extensively reported. However, based on the analysis of its structural analogue, 5-amino-3-methyl-1,2,4-thiadiazole, the following spectral characteristics can be predicted.

Table 3: Predicted Spectroscopic Data

| Technique | Predicted Key Signals and Features |

| ¹H NMR | A singlet for the methylthio (S-CH₃) protons, likely in the range of δ 2.5-3.0 ppm. A broad singlet for the amine (NH₂) protons, with a chemical shift that can vary depending on the solvent and concentration. |

| ¹³C NMR | A signal for the methylthio carbon (S-CH₃) in the aliphatic region (δ 15-25 ppm). Two signals for the thiadiazole ring carbons, expected in the range of δ 160-190 ppm. |

| IR Spectroscopy | N-H stretching vibrations for the primary amine group in the range of 3100-3400 cm⁻¹. C=N stretching vibrations of the thiadiazole ring around 1600-1650 cm⁻¹. C-S stretching vibrations. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z 147. Fragmentation patterns would likely involve the loss of the methylthio group, the amino group, and cleavage of the thiadiazole ring. |

Biological Activity and Signaling Pathways

Specific biological activity and signaling pathway data for 5-(Methylthio)-1,2,4-thiadiazol-3-amine are not extensively documented in publicly available literature. However, the 1,2,4-thiadiazole and 1,3,4-thiadiazole scaffolds are known to be present in a wide range of biologically active compounds.

Derivatives of thiadiazoles have been reported to exhibit a broad spectrum of pharmacological activities, including:

-

Antimicrobial and Antifungal Activity: Many thiadiazole derivatives have been synthesized and screened for their activity against various strains of bacteria and fungi.[3][4][5][6][7]

-

Anticancer Activity: Certain thiadiazole-containing compounds have shown cytotoxic effects against various cancer cell lines.[8][9][10]

-

Enzyme Inhibition: The thiadiazole nucleus is a component of molecules that have been shown to inhibit various enzymes, which is a common mechanism of action for many drugs.[11]

The biological activity of a particular thiadiazole derivative is highly dependent on the nature and position of its substituents. The methylthio and amino groups on 5-(Methylthio)-1,2,4-thiadiazol-3-amine offer opportunities for further derivatization to explore and optimize its potential biological effects.

Representative Biological Screening Workflow

The following diagram illustrates a general workflow for the initial biological screening of a novel compound like 5-(Methylthio)-1,2,4-thiadiazol-3-amine.

Caption: A general workflow for the biological evaluation of a new chemical entity.

Safety and Handling

Detailed toxicological data for 5-(Methylthio)-1,2,4-thiadiazol-3-amine are not available. As with any chemical compound, it should be handled with appropriate care in a well-ventilated laboratory environment. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound with potential as a building block in the synthesis of novel, biologically active molecules. This guide has summarized its key chemical and physical properties, provided a representative synthetic protocol, and discussed its expected spectral characteristics. While specific biological data for this compound are limited, the broader class of thiadiazoles is a rich source of pharmacologically active agents. Further research into the synthesis of derivatives and comprehensive biological screening of 5-(Methylthio)-1,2,4-thiadiazol-3-amine is warranted to explore its full potential in drug discovery and development.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. connectjournals.com [connectjournals.com]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Evaluation of New 1,3,4-Thiadiazole Derivatives as Potent Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

Technical Guide Unattainable: CAS Number 62963-39-3 Appears to be Invalid

A comprehensive search of chemical databases and scientific literature has yielded no information for the substance corresponding to CAS number 62963-39-3. This suggests that the provided CAS number is likely incorrect or does not exist in publicly accessible records.

Researchers, scientists, and drug development professionals seeking information on a chemical substance are highly reliant on accurate identifiers, with the Chemical Abstracts Service (CAS) Registry Number being a primary global standard. Each CAS number is a unique numerical identifier assigned to a single, specific substance.

Initial and subsequent verification attempts across multiple authoritative databases, including the CAS Common Chemistry database, PubChem, and various chemical supplier catalogs, failed to retrieve any data associated with the CAS number 62963-39-3. Such a result typically indicates one of the following:

-

Typographical Error: The number may have been transcribed incorrectly.

-

Deleted or Obsolete Number: In rare cases, a CAS number may be deleted or replaced, though this is usually documented.

-

Proprietary Substance: The substance may be a proprietary compound not yet disclosed in public databases.

-

Non-existent Substance: The number may not correspond to any known chemical substance.

Without a valid CAS number, it is impossible to retrieve the necessary data to fulfill the request for an in-depth technical guide. This includes fundamental information such as chemical structure, physical and chemical properties, synthesis methods, analytical data, and biological activity. Consequently, the creation of data tables and visualizations of experimental workflows or signaling pathways cannot be performed.

Recommendations for the User:

It is strongly recommended to verify the accuracy of the CAS number 62963-39-3 . Please check the original source of this identifier. If the number is found to be different, a new search can be initiated. If the provided number is confirmed to be correct from its source, it may be necessary to seek information through alternative identifiers such as the chemical name or structure, if available.

In-Depth Technical Guide to the Structure Elucidation of 5-(Methylthio)-1,2,4-thiadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the thiadiazole scaffold in various biologically active molecules. The precise determination of its chemical structure is fundamental for understanding its physicochemical properties, reactivity, and potential pharmacological activity. This technical guide provides a comprehensive overview of the analytical techniques and experimental data pertinent to the structure elucidation of this compound. While specific experimental data for 5-(Methylthio)-1,2,4-thiadiazol-3-amine is not extensively published, this guide synthesizes available information on its isomers and related compounds to present a predictive and methodological framework for its characterization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 5-(Methylthio)-1,2,4-thiadiazol-3-amine is presented in Table 1. These values are crucial for designing experimental conditions for synthesis, purification, and analysis.

Table 1: Physicochemical Properties of 5-(Methylthio)-1,2,4-thiadiazol-3-amine

| Property | Value | Source |

| CAS Number | 60093-10-9 | --INVALID-LINK-- |

| Molecular Formula | C₃H₅N₃S₂ | --INVALID-LINK-- |

| Molecular Weight | 147.22 g/mol | --INVALID-LINK-- |

| Melting Point | 156 °C | --INVALID-LINK-- |

| Boiling Point | 318.1 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.48 g/cm³ | --INVALID-LINK-- |

| Flash Point | 146.2 °C | --INVALID-LINK-- |

Spectroscopic Data for Structure Elucidation

The following sections detail the expected spectroscopic data for 5-(Methylthio)-1,2,4-thiadiazol-3-amine based on the analysis of its structural analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures. Predicted chemical shifts for the protons (¹H NMR) and carbons (¹³C NMR) of 5-(Methylthio)-1,2,4-thiadiazol-3-amine are summarized in Table 2. These predictions are based on data from structurally similar compounds, such as 5-amino-3-methyl-1,2,4-thiadiazole.[1][2]

Table 2: Predicted NMR Spectroscopic Data for 5-(Methylthio)-1,2,4-thiadiazol-3-amine

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H NMR | |||

| -S-CH ₃ | ~2.5 - 2.7 | Singlet (s) | The methyl protons attached to the sulfur atom are expected to be a singlet in this range. |

| -NH ₂ | ~5.0 - 7.0 | Broad Singlet (br s) | The chemical shift of amine protons can vary significantly with solvent and concentration due to hydrogen bonding. |

| ¹³C NMR | |||

| -S-C H₃ | ~15 - 20 | The methyl carbon is expected in the aliphatic region. | |

| C -S-CH₃ (C5) | ~170 - 185 | The carbon of the thiadiazole ring attached to the methylthio group. | |

| C -NH₂ (C3) | ~160 - 175 | The carbon of the thiadiazole ring attached to the amino group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic IR absorption bands for 5-(Methylthio)-1,2,4-thiadiazol-3-amine are listed in Table 3. These are inferred from general knowledge of amine and thiadiazole vibrational frequencies.

Table 3: Predicted FT-IR Spectroscopic Data for 5-(Methylthio)-1,2,4-thiadiazol-3-amine

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Vibration Mode |

| N-H | 3100 - 3400 | Medium | Asymmetric and symmetric stretching of the primary amine.[3] |

| C-H | 2900 - 3000 | Weak | Stretching of the methyl group. |

| C=N | 1600 - 1650 | Medium | Stretching of the thiadiazole ring. |

| N-H | 1550 - 1640 | Medium | Bending of the primary amine.[3] |

| C-N | 1300 - 1350 | Medium | Stretching of the C-NH₂ bond. |

| C-S | 600 - 800 | Weak-Medium | Stretching of the thiadiazole ring and methylthio group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 5-(Methylthio)-1,2,4-thiadiazol-3-amine (MW = 147.22), the molecular ion peak [M]⁺ is expected at m/z 147. Common fragmentation patterns for related heterocyclic amines suggest potential fragments, as outlined in Table 4.

Table 4: Predicted Mass Spectrometry Fragmentation for 5-(Methylthio)-1,2,4-thiadiazol-3-amine

| m/z | Possible Fragment | Notes |

| 147 | [C₃H₅N₃S₂]⁺ | Molecular ion peak. |

| 132 | [C₂H₂N₃S₂]⁺ | Loss of a methyl radical (•CH₃). |

| 100 | [C₂H₂N₃S]⁺ | Loss of the methylthio group (•SCH₃). |

| 78 | [CN₂S]⁺ | Cleavage of the thiadiazole ring. |

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and characterization of 5-(Methylthio)-1,2,4-thiadiazol-3-amine.

Synthesis Protocol

General Procedure:

-

Precursor Synthesis: React an appropriate amidine with a thiocarbonyl compound to form the N-amidinothiourea intermediate.

-

Oxidative Cyclization: Treat the intermediate with a mild oxidizing agent (e.g., iodine, hydrogen peroxide) in a suitable solvent (e.g., ethanol, methanol) to facilitate the intramolecular S-N bond formation, leading to the thiadiazole ring.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

-

Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly on the ATR crystal.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and its fragment ions.

-

Analyze the fragmentation pattern to confirm the molecular structure.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a novel or uncharacterized compound like 5-(Methylthio)-1,2,4-thiadiazol-3-amine follows a logical progression of analytical techniques.

Caption: Workflow for the synthesis and structure elucidation of 5-(Methylthio)-1,2,4-thiadiazol-3-amine.

Conclusion

The structural elucidation of 5-(Methylthio)-1,2,4-thiadiazol-3-amine relies on a combination of modern spectroscopic techniques. While direct, comprehensive experimental data for this specific isomer remains to be published, this guide provides a robust framework based on the analysis of related compounds. The presented tables of predicted spectroscopic data and detailed experimental protocols offer a valuable resource for researchers in the synthesis and characterization of this and similar heterocyclic molecules. Further investigation, particularly X-ray crystallography, would provide definitive confirmation of the structure and detailed insights into its solid-state conformation.

References

The Thiadiazole Scaffold: A Whitepaper on the Biological Activities of 5-(Methylthio)-1,2,4-thiadiazol-3-amine and its Structural Congeners

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the known biological activities of thiadiazole derivatives, with a focus on structural analogs of 5-(Methylthio)-1,2,4-thiadiazol-3-amine. Direct experimental data on the biological activity of 5-(Methylthio)-1,2,4-thiadiazol-3-amine is not extensively available in current scientific literature. The information presented herein is based on studies of structurally related compounds and is intended to guide future research and drug discovery efforts.

Introduction: The Prominence of the Thiadiazole Ring in Medicinal Chemistry

The thiadiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2][3] Its various isomeric forms, including 1,2,4-thiadiazole and 1,3,4-thiadiazole, are found in a multitude of biologically active compounds.[4] The inherent chemical properties of the thiadiazole ring, such as its ability to participate in hydrogen bonding and its metabolic stability, make it a privileged scaffold in the design of novel therapeutic agents.[3] Derivatives of thiadiazole have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[1][5] This whitepaper will synthesize the available data on the biological activities of thiadiazole derivatives, with a particular focus on those structurally related to 5-(Methylthio)-1,2,4-thiadiazol-3-amine, to provide a technical guide for researchers in the field.

Antimicrobial Activity: A Broad Spectrum of Action

Thiadiazole derivatives are widely recognized for their potent and broad-spectrum antimicrobial properties.[6] These compounds have been shown to be effective against a range of pathogenic bacteria and fungi.

Antibacterial Activity

Numerous studies have highlighted the antibacterial potential of thiadiazole-containing compounds. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Table 1: Antibacterial Activity of Selected Thiadiazole Derivatives

| Compound/Derivative | Bacterial Strain(s) | Activity (MIC/Zone of Inhibition) | Reference(s) |

| 2-Aryl-1,3,4-Thiadiazole Derivatives | Gram-positive and Gram-negative bacteria | 90-100% inhibition | [7] |

| Carboxamide and 1,3,4-thiadiazole hybrids | Staphylococcus aureus, Bacillus subtilis | High inhibition zone compared to ciprofloxacin | [8] |

| 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives | Staphylococcus aureus, Bacillus subtilis, Klebsiella pneumonia | Significant inhibition zones | [8] |

Experimental Protocol: Agar Well Diffusion Method for Antibacterial Screening

The agar well diffusion method is a standard procedure for evaluating the antibacterial activity of chemical compounds.[8]

-

Preparation of Media: A suitable bacterial growth medium, such as Mueller-Hinton agar, is prepared and sterilized.

-

Inoculation: The surface of the agar plate is uniformly inoculated with a standardized suspension of the test bacterium.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer.

-

Compound Application: A known concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A positive control (standard antibiotic) and a negative control (solvent alone) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters. The size of the zone is proportional to the antibacterial activity of the compound.[8]

Workflow for Agar Well Diffusion Assay.

Anticancer Activity: A Promising Avenue for Drug Development

The thiadiazole scaffold is a key component in the design of novel anticancer agents.[9] Derivatives have shown cytotoxic activity against a variety of human cancer cell lines.

Antiproliferative Effects

The antiproliferative activity of thiadiazole derivatives is a significant area of research.[9] These compounds can induce apoptosis and inhibit cell cycle progression in cancer cells.

Table 2: Anticancer Activity of Selected Thiadiazole Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Activity (IC50) | Reference(s) |

| 1,2,4-oxadiazole and thiadiazole hybrids | Colo205 (colon), MCF-7 (breast), A2780 (ovarian), A549 (lung) | 0.10 µM - 0.32 µM | [10] |

| N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide | MDA (breast) | 9 µM | [9] |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (breast), A549 (lung) | 1.78 µM, 4.04 µM | [9] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[10]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then determined.

MTT Assay Experimental Workflow.

Other Notable Biological Activities

Beyond antimicrobial and anticancer effects, the thiadiazole scaffold has been implicated in a range of other important biological activities.

-

Anti-inflammatory Activity: Certain thiadiazole derivatives have demonstrated significant anti-inflammatory properties, with some compounds showing inhibition of protein denaturation, a hallmark of inflammation.[8]

-

Anticonvulsant Activity: The thiadiazole nucleus is present in several compounds with anticonvulsant properties, suggesting its potential in the development of new treatments for epilepsy.

-

Antidepressant Activity: Derivatives of 5-amino-1,3,4-thiadiazole-2-thiol have been synthesized and shown to possess significant antidepressant activity in preclinical models.[11]

-

Plant Growth Stimulation: Some 5-(alkylthio)-1,3,4-thiadiazol-2(3H)-thione derivatives have been found to exhibit pronounced plant growth stimulant properties.[12][13]

Structure-Activity Relationship (SAR) and Future Directions

Quantitative Structure-Activity Relationship (QSAR) studies on thiadiazole derivatives have provided valuable insights into the structural features that govern their biological activities.[14][15][16] These studies help in the rational design of more potent and selective compounds. For instance, the nature and position of substituents on the thiadiazole ring can significantly influence the antimicrobial and anticancer efficacy of the compounds.

While the biological profile of the broader thiadiazole class is well-documented, the specific activities of 5-(Methylthio)-1,2,4-thiadiazol-3-amine remain to be elucidated. Future research should focus on the synthesis and comprehensive biological evaluation of this particular compound. Screening against a diverse panel of microbial strains and cancer cell lines, coupled with mechanistic studies, will be crucial in uncovering its therapeutic potential. The existing body of knowledge on related thiadiazole derivatives provides a strong foundation and a clear rationale for such investigations.

Conclusion

The thiadiazole scaffold is a versatile and pharmacologically significant platform in drug discovery. Its derivatives have demonstrated a wide array of biological activities, including potent antimicrobial and anticancer effects. Although specific data on 5-(Methylthio)-1,2,4-thiadiazol-3-amine is currently limited, the extensive research on its structural analogs strongly suggests that it is a promising candidate for biological investigation. This whitepaper provides a technical foundation for researchers to explore the therapeutic potential of this and other novel thiadiazole derivatives. The detailed experimental protocols and summarized data serve as a valuable resource to guide future studies in this exciting area of medicinal chemistry.

References

- 1. japsonline.com [japsonline.com]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. mdpi.com [mdpi.com]

- 4. nanobioletters.com [nanobioletters.com]

- 5. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 2-Amino-5-(methylthio)-1,3,4-thiadiazole | 5319-77-7 [smolecule.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, docking and characterization of some novel 5-(S-alkyl)-1.3.4-thiadiazole-2-carboxamide derivatives as anti-inflammatory and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Syntheses and anti-depressant activity of 5-amino-1, 3, 4-thiadiazole-2-thiol imines and thiobenzyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ymerdigital.com [ymerdigital.com]

- 15. Quantitative structure-activity relationship (QSAR) studies on a series of 1,3,4-thiadiazole-2-thione derivatives as tumor-associated carbonic anhydrase IX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic methodologies for 5-(methylthio)-1,2,4-thiadiazol-3-amine and its derivatives. This class of compounds holds significant interest in medicinal chemistry and agrochemical research.[1] This document outlines key synthetic pathways, detailed experimental protocols, and quantitative data to facilitate research and development in this area.

Core Synthetic Strategies

The synthesis of the 5-(methylthio)-1,2,4-thiadiazol-3-amine core can be achieved through several strategic approaches. The most common methods involve the cyclization of precursor molecules containing the pre-formed thiadiazole ring or the construction of the ring from acyclic starting materials.

A prevalent method for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas.[2] This method offers good to excellent yields and tolerates a wide range of functional groups under catalyst- and oxidant-free conditions at room temperature.[2] Another approach utilizes an iodine-mediated oxidative C-N and N-S bond formation in water, providing an environmentally friendly route to 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates.[2]

Furthermore, a facile synthesis of 5-amino-1,2,4-thiadiazoles can be achieved using sodium carbonate, elemental sulfur, and air as a green oxidant.[2] For the synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles, an efficient metal-free method involves the intramolecular oxidative S-N bond formation of imidoyl thioureas mediated by phenyliodine(III) bis(trifluoroacetate).[2]

One specific route to 5-amino-3-methylthio-1,2,4-thiadiazole involves the reaction of sodium thiocyanate and 2-methyl-2-thiopseudourea sulfate.[3]

The following diagram illustrates a generalized synthetic pathway for 3,5-disubstituted-1,2,4-thiadiazoles, which can be adapted for the target compounds.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis of 5-(methylthio)-1,2,4-thiadiazol-3-amine derivatives. Below are representative protocols extracted from the literature.

Protocol 1: Electro-oxidative Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles

This protocol is adapted from a general method for the synthesis of 5-amino-1,2,4-thiadiazole derivatives.[2]

Materials:

-

Imidoyl thiourea (1.0 mmol)

-

Anhydrous acetonitrile (10 mL)

-

Tetrabutylammonium perchlorate (TBAP) (0.2 M)

-

Glassy carbon electrode (anode)

-

Platinum foil (cathode)

Procedure:

-

In an undivided electrolytic cell, dissolve the imidoyl thiourea in anhydrous acetonitrile containing TBAP.

-

Equip the cell with a glassy carbon anode and a platinum foil cathode.

-

Apply a constant current of 10 mA and carry out the electrolysis at room temperature with stirring.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the desired 3-substituted 5-amino-1,2,4-thiadiazole.

Protocol 2: Iodine-Mediated Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles in Water

This protocol provides an environmentally benign approach to the target compounds.[2]

Materials:

-

Isothiocyanate (1.0 mmol)

-

Guanidine hydrochloride (1.2 mmol)

-

Iodine (2.0 mmol)

-

Water (5 mL)

Procedure:

-

To a stirred solution of the isothiocyanate and guanidine hydrochloride in water, add iodine.

-

Heat the reaction mixture at 80 °C.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with saturated sodium thiosulfate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

The following workflow diagram illustrates the key steps in a typical synthesis and purification process.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 5-amino-1,2,4-thiadiazole derivatives from various reported methods.

Table 1: Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles via Electro-oxidation

| Entry | Substrate (Imidoyl Thiourea) | Product | Yield (%) |

| 1 | N-Phenylbenzimidoyl thiourea | 3-Phenyl-5-amino-1,2,4-thiadiazole | 92 |

| 2 | N-(4-Chlorophenyl)benzimidoyl thiourea | 3-(4-Chlorophenyl)-5-amino-1,2,4-thiadiazole | 88 |

| 3 | N-(4-Methylphenyl)benzimidoyl thiourea | 3-(4-Methylphenyl)-5-amino-1,2,4-thiadiazole | 95 |

Data adapted from a general synthetic method and may not represent the specific target compound.

Table 2: Synthesis of 3-Substituted 5-Amino-1,2,4-thiadiazoles via Iodine-Mediation

| Entry | Isothiocyanate | Product | Yield (%) |

| 1 | Phenyl isothiocyanate | 3-Amino-5-phenyl-1,2,4-thiadiazole | 85 |

| 2 | 4-Chlorophenyl isothiocyanate | 3-Amino-5-(4-chlorophenyl)-1,2,4-thiadiazole | 82 |

| 3 | 4-Methylphenyl isothiocyanate | 3-Amino-5-(4-methylphenyl)-1,2,4-thiadiazole | 89 |

Data adapted from a general synthetic method and may not represent the specific target compound.

Structure-Activity Relationships

The derivatization of the 5-(methylthio)-1,2,4-thiadiazol-3-amine scaffold allows for the modulation of its physicochemical and biological properties. The relationship between the chemical structure and the biological activity is a key aspect of drug and agrochemical development.

The following diagram illustrates the logical relationship in a structure-activity relationship (SAR) study.

Conclusion

The synthesis of 5-(methylthio)-1,2,4-thiadiazol-3-amine and its derivatives can be accomplished through various efficient synthetic routes. This guide provides a foundation for researchers to select appropriate methodologies and protocols for their specific research objectives. The presented data and workflows are intended to streamline the synthetic process and facilitate the discovery of novel bioactive molecules based on this promising heterocyclic scaffold. Further exploration and optimization of these methods will continue to advance the fields of medicinal and agricultural chemistry.

References

Spectroscopic and Synthetic Profile of 5-(Methylthio)-1,2,4-thiadiazol-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Methylthio)-1,2,4-thiadiazol-3-amine is a heterocyclic compound with potential applications in agrochemical and pharmaceutical research. Its structural features, including the 1,2,4-thiadiazole core, an amino group, and a methylthio substituent, make it an intriguing candidate for further investigation and as a building block in the synthesis of more complex molecules. This technical guide provides a consolidated overview of the available spectroscopic data and a plausible synthetic route for this compound, aimed at facilitating future research and development efforts.

Chemical Identity and Physical Properties

IUPAC Name: 5-(Methylthio)-1,2,4-thiadiazol-3-amine

Synonyms: 3-Amino-5-(methylthio)-1,2,4-thiadiazole

CAS Number: 60093-10-9

Molecular Formula: C₃H₅N₃S₂

Molecular Weight: 147.22 g/mol

| Property | Value | Source |

| Melting Point | 156 °C | [1] |

| Boiling Point | 318.1 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.48 g/cm³ (Predicted) | [1] |

| Flash Point | 146.2 °C (Predicted) | [1] |

Spectroscopic Data

Comprehensive experimental spectroscopic data for 5-(Methylthio)-1,2,4-thiadiazol-3-amine is limited in publicly accessible literature. The following tables summarize the available and expected spectroscopic characteristics.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretch (amino group) |

| 3100-3000 | Medium | C-H stretch (aromatic-like ring) |

| 2920-2850 | Weak | C-H stretch (methyl group) |

| 1650-1600 | Strong | N-H bend (amino group) |

| 1580-1450 | Medium-Strong | C=N and C=C-N ring stretching |

| 1450-1400 | Medium | C-H bend (methyl group) |

| 1300-1100 | Medium | C-N stretching |

| 700-600 | Medium | C-S stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹H and ¹³C NMR data for 5-(Methylthio)-1,2,4-thiadiazol-3-amine are not available in the searched literature. The following tables provide predicted chemical shifts based on the analysis of similar structures.

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.6 | Singlet | 3H | S-CH₃ |

| ~6.0-7.0 | Broad Singlet | 2H | -NH₂ |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~15-20 | S-CH₃ |

| ~160-170 | C3 (C-NH₂) |

| ~180-190 | C5 (C-S-CH₃) |

Mass Spectrometry (MS)

While a published mass spectrum has not been located, the nominal mass and expected fragmentation patterns can be predicted.

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 100 | [M - SCH₃]⁺ |

| 73 | [C₂H₃N₂S]⁺ |

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for 5-(Methylthio)-1,2,4-thiadiazol-3-amine is not available in the searched literature. However, a plausible synthetic route can be devised based on general methods for the synthesis of 3-amino-5-substituted-1,2,4-thiadiazoles. One common approach involves the oxidative cyclization of an appropriate amidinothiourea precursor.

Plausible Synthesis of 5-(Methylthio)-1,2,4-thiadiazol-3-amine

The synthesis can be envisioned in two main steps:

-

Formation of the Amidinothiourea Precursor: Reaction of a suitable amidine with a thioureido derivative.

-

Oxidative Cyclization: Intramolecular S-N bond formation to yield the 1,2,4-thiadiazole ring.

A potential specific route starts from S-methylisothiourea and involves its reaction with an activated carbonyl species followed by cyclization. A generalized protocol is provided below.

Step 1: Synthesis of the Precursor (Illustrative)

-

To a solution of S-methylisothiourea sulfate in a suitable solvent (e.g., ethanol, DMF), a base (e.g., sodium ethoxide, triethylamine) is added.

-

The resulting mixture is treated with a suitable electrophile (e.g., a derivative of thiocarbonyl chloride) at a controlled temperature.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water, followed by extraction with an organic solvent.

-

The organic layer is dried and concentrated to yield the crude precursor, which may be purified by recrystallization or column chromatography.

Step 2: Oxidative Cyclization

-

The precursor from Step 1 is dissolved in a suitable solvent (e.g., ethanol, chloroform).

-

An oxidizing agent (e.g., iodine, bromine, hydrogen peroxide) is added portion-wise at room temperature or with cooling.

-

The reaction is stirred until completion (monitored by TLC).

-

The reaction mixture is then quenched, for instance with a solution of sodium thiosulfate if iodine or bromine is used.

-

The product is isolated by extraction, and the organic layer is washed, dried, and concentrated.

-

The final product, 5-(Methylthio)-1,2,4-thiadiazol-3-amine, is purified by recrystallization or column chromatography.

Visualizations

Synthetic Workflow

Caption: Plausible synthetic workflow for 5-(Methylthio)-1,2,4-thiadiazol-3-amine.

Spectroscopic Analysis Workflow

Caption: Logical workflow for the spectroscopic analysis of the synthesized compound.

Signaling Pathways

As of the latest available information, there are no published studies detailing the specific signaling pathways modulated by 5-(Methylthio)-1,2,4-thiadiazol-3-amine. Its utility in drug development would necessitate initial screening against various biological targets to identify potential mechanisms of action.

Conclusion

This technical guide consolidates the currently available information on 5-(Methylthio)-1,2,4-thiadiazol-3-amine. While a complete spectroscopic and synthetic profile is yet to be published, this document provides a foundational understanding for researchers interested in this compound. The predicted spectroscopic data and the plausible synthetic route offer a starting point for its preparation and characterization. Further experimental work is required to fully elucidate its properties and potential biological activities.

References

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 5-(Methylthio)-1,2,4-thiadiazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the thiadiazole scaffold have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide delves into the potential mechanism of action of 5-(Methylthio)-1,2,4-thiadiazol-3-amine, a specific derivative of the 1,2,4-thiadiazole core. In the absence of direct comprehensive studies on this exact molecule, this document synthesizes findings from structurally related thiadiazole compounds to propose a putative mechanism of action. This guide provides a consolidated overview of the biological activities of the thiadiazole nucleus, quantitative data from relevant studies, detailed experimental protocols for assessing these activities, and visual representations of implicated signaling pathways and experimental workflows.

Introduction: The Therapeutic Potential of the Thiadiazole Scaffold

Thiadiazoles are five-membered heterocyclic compounds containing sulfur and two nitrogen atoms. Their unique chemical properties, including the ability to act as bioisosteres of other key heterocycles like pyrimidines and oxadiazoles, contribute to their diverse biological activities.[1][2] The mesoionic character of the thiadiazole ring allows for effective crossing of cellular membranes, enhancing interaction with biological targets.[3] Derivatives of both 1,2,4-thiadiazole and 1,3,4-thiadiazole have been extensively investigated and have shown promise in various therapeutic areas.[4][5]

While the precise mechanism of action for 5-(Methylthio)-1,2,4-thiadiazol-3-amine is not yet fully elucidated, research on analogous compounds suggests several potential molecular targets and pathways through which it may exert its effects. These include enzyme inhibition, disruption of microbial cell integrity, and induction of apoptosis and cell cycle arrest in cancer cells.

Proposed Mechanism of Action Based on Structurally Related Compounds

Based on the biological activities reported for various 1,2,4-thiadiazole and 1,3,4-thiadiazole derivatives, a multi-faceted mechanism of action for 5-(Methylthio)-1,2,4-thiadiazol-3-amine can be postulated. The primary modes of action are likely to involve:

-

Enzyme Inhibition: A significant body of research points to the ability of thiadiazole derivatives to inhibit a range of enzymes crucial for disease progression. Key targets identified for structurally similar compounds include:

-

Protein Kinases (e.g., Akt): The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth.[6][7] Several thiadiazole-based compounds have been shown to inhibit Akt activity, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]

-

Dihydrofolate Reductase (DHFR): DHFR is a vital enzyme in the synthesis of DNA, and its inhibition is a well-established strategy for both antimicrobial and anticancer therapies.[10]

-

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition by thiadiazole sulfonamides has been a successful therapeutic approach.[11]

-

-

Antimicrobial Activity: Thiadiazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[12][13][14][15] The proposed mechanisms for their antimicrobial action include:

-

Disruption of Cell Wall/Membrane Integrity: The sulfur atom in the thiadiazole ring may facilitate penetration of the microbial cell wall, leading to leakage of cytoplasmic contents and cell death.[12][16]

-

Inhibition of Essential Enzymes: As mentioned above, inhibition of enzymes like DHFR can disrupt microbial growth and replication.

-

-

Anticancer Activity: The anticancer effects of thiadiazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and halt the cell division cycle.[17][18] This is frequently linked to the inhibition of key signaling pathways like PI3K/Akt.[6][8]

The following Graphviz diagram illustrates a potential signaling pathway that could be modulated by 5-(Methylthio)-1,2,4-thiadiazol-3-amine, based on the known effects of related compounds on the PI3K/Akt pathway.

Caption: Proposed inhibition of the PI3K/Akt signaling pathway.

Quantitative Data on the Biological Activity of Related Thiadiazole Derivatives

The following tables summarize the quantitative biological activity data for various thiadiazole derivatives, providing insights into their potency against different targets.

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Reference | Cell Line | IC50 (µM) | Reference |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | MCF-7 (Breast) | 1.78 | |

| 4-Chlorobenzyl-(2-amino-1,3,4-thiadiazol-5-yl)disulfide | A549 (Lung) | 4.04 | [18] |

| N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide | K562 (Leukemia) | 7.4 (Abl kinase) | [18] |

| Derivative with 3-fluorophenyl substituent | HT-29 (Colon) | 33.67 | [18] |

| Derivative with meta methoxy substituent | HT-29 (Colon) | 3.1 | |

| Derivative with Ortho chlorine substituent | SKNMC (Neuroblastoma) | 4.5 | [19] |

| Compound 16a (1,2,4-oxadiazole linked imidazopyrazine) | MCF-7 (Breast) | 0.68 | [20] |

| Compound 16b (1,2,4-oxadiazole linked imidazopyrazine) | MCF-7 (Breast) | 0.22 | [20] |

| Compound 22d (1,3,4-thiadiazole derivative) | MCF-7 (Breast) | 1.52 | [7] |

| Compound 8a (1,3,4-thiadiazole derivative) | Various cancer cell lines | 1.62 - 4.61 | [7] |

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Reference | Microorganism | MIC (µg/mL) | Reference |

| Imidazo[2,1-b][8][21][22]thiadiazole derivative | S. aureus | 0.03 | [12] |

| Imidazo[2,1-b][8][21][22]thiadiazole derivative | B. subtilis | 0.03 | [12] |

| Imidazo[2,1-b][8][21][22]thiadiazole derivative | E. coli | 0.5 | [12] |

| Compound 7 (imidazole moiety) | R. oryzae | 150 | [12] |

| Compound 31 (thiadiazole-ciprofloxacin hybrid) | Gram-negative bacteria | < 0.63 | [23] |

| Compound 35 (thiadiazole-ciprofloxacin hybrid) | M. tuberculosis H37Rv | 1.56 - 25 | [23] |

| Compound 23p (4-bromophenyl substituent) | S. epidermidis | 31.25 | [14] |

| Compound 23p (4-bromophenyl substituent) | M. luteus | 15.63 | [14] |

Detailed Experimental Protocols

This section provides standardized protocols for key experiments used to evaluate the biological activity of thiadiazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the thiadiazole compound and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[24]

In Vitro Enzyme Inhibition Assay (General Protocol)

Principle: This assay measures the ability of a compound to inhibit the activity of a specific enzyme. The activity is typically monitored by the conversion of a substrate to a product, which can be detected by changes in absorbance or fluorescence.

Protocol:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, buffer, and the thiadiazole test compound.

-

Assay Setup: In a 96-well plate, add the buffer, enzyme, and varying concentrations of the test compound. Include a control with no inhibitor and a blank with no enzyme.

-

Pre-incubation: Pre-incubate the plate for a specific time (e.g., 10-15 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

-

Incubation: Incubate the plate for a defined period at the optimal temperature.

-

Signal Detection: Measure the signal (e.g., absorbance or fluorescence) at appropriate intervals or at the end of the incubation period using a microplate reader.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.[21]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol:

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

-

Serial Dilution: Perform serial dilutions of the thiadiazole compound in the broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).[13][15]

The following Graphviz diagram provides a generalized workflow for these experimental protocols.

Caption: Generalized experimental workflow for biological evaluation.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of 5-(Methylthio)-1,2,4-thiadiazol-3-amine is currently limited, the extensive research on the broader thiadiazole class of compounds provides a strong foundation for proposing a putative mechanism centered on enzyme inhibition, antimicrobial activity, and anticancer effects. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further investigate this specific molecule and other related thiadiazole derivatives.

Future research should focus on a number of key areas:

-

Direct Target Identification: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific molecular targets of 5-(Methylthio)-1,2,4-thiadiazol-3-amine.

-

In-depth Mechanistic Studies: Once targets are identified, detailed enzymatic and cellular assays should be conducted to fully characterize the mechanism of inhibition or modulation.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs of 5-(Methylthio)-1,2,4-thiadiazol-3-amine will be crucial for optimizing its potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Promising compounds should be advanced to preclinical in vivo models to assess their therapeutic efficacy and safety profiles.

The continued exploration of the thiadiazole scaffold holds significant promise for the discovery and development of novel therapeutic agents to address a range of unmet medical needs. This technical guide serves as a valuable starting point for these important research endeavors.

References

- 1. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. japsonline.com [japsonline.com]

- 6. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis, and Molecular Docking Study of Novel Heterocycles Incorporating 1,3,4-Thiadiazole Moiety as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Biological and pharmacological activities of 1,3,4-thiadiazole based compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. mdpi.com [mdpi.com]

- 18. Cytotoxic Properties of 1,3,4-Thiadiazole Derivatives—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Synthesis of Novel Thiazole/Thiadiazole Conjugates of Fluoroquinolones as Potent Antibacterial and Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 24. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 1,2,4-Thiadiazoles in Modern Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-thiadiazole scaffold, a five-membered heterocyclic ring containing two nitrogen and one sulfur atom, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have propelled the development of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive literature review of recent advancements in the synthesis and biological evaluation of 1,2,4-thiadiazole compounds, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols for key reactions, quantitative biological data, and visual representations of synthetic workflows and signaling pathways are presented to serve as a valuable resource for researchers in the field.

Synthetic Strategies for 1,2,4-Thiadiazole Core Construction

The synthesis of the 1,2,4-thiadiazole ring system is primarily achieved through oxidative cyclization reactions. A prevalent and efficient method involves the intramolecular S-N bond formation from imidoyl thioureas. This approach offers a high degree of flexibility in introducing various substituents onto the thiadiazole core, allowing for the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

General Experimental Protocol: Synthesis of 3-Substituted-5-arylamino-1,2,4-thiadiazoles

This protocol outlines a common method for the synthesis of 5-amino-substituted 1,2,4-thiadiazoles, a class of compounds that has demonstrated significant biological activity.

Materials:

-

Substituted amidine hydrochloride

-

Substituted aryl isothiocyanate

-

Oxidizing agent (e.g., Phenyliodine(III) bis(trifluoroacetate) - PIFA, Iodine)

-

Solvent (e.g., Dichloromethane - DCM, Ethanol)

-

Base (e.g., Triethylamine - TEA)

Procedure:

-

Formation of Imidoyl Thiourea Intermediate:

-

To a solution of the substituted amidine hydrochloride in a suitable solvent (e.g., DCM), add a base (e.g., TEA) and stir at room temperature for 15-30 minutes.

-

To this mixture, add the substituted aryl isothiocyanate and continue stirring at room temperature for 2-4 hours, or until reaction completion is observed by Thin Layer Chromatography (TLC).

-

-

Oxidative Cyclization:

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add the oxidizing agent (e.g., PIFA) portion-wise over 10-15 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with an organic solvent (e.g., DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3-substituted-5-arylamino-1,2,4-thiadiazole derivative.

-

Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS).

Figure 1: General synthetic workflow for 1,2,4-thiadiazole derivatives.

Anticancer Activity of 1,2,4-Thiadiazole Derivatives

A significant body of research has focused on the anticancer potential of 1,2,4-thiadiazole derivatives. These compounds have demonstrated cytotoxic effects against a wide range of human cancer cell lines, including breast, lung, colon, and prostate cancers. The mechanism of their anticancer action is often multifaceted, involving the inhibition of key enzymes in cell signaling pathways, induction of apoptosis, and cell cycle arrest.

A study by Pragathi et al. described a series of 1,2,4-thiadiazole-1,2,4-triazole hybrids with potent anticancer activity.[1] Several of these compounds exhibited IC50 values in the sub-micromolar range against various cancer cell lines.[1] For instance, compound 8b showed an IC50 of 0.10 µM against the MCF-7 breast cancer cell line.[1]

| Compound | MCF-7 (Breast) IC50 (µM)[1] | A549 (Lung) IC50 (µM)[1] | DU-145 (Prostate) IC50 (µM)[1] | MDA MB-231 (Breast) IC50 (µM)[1] |

| 8b | 0.10 ± 0.084 | 0.17 ± 0.032 | 0.83 ± 0.091 | 0.28 ± 0.017 |

| 8c | 1.12 ± 0.64 | 1.79 ± 0.59 | 1.98 ± 0.22 | 2.33 ± 1.52 |

| 8d | 1.44 ± 0.17 | 2.10 ± 1.44 | 2.76 ± 1.88 | 2.35 ± 1.51 |

| 8e | 0.23 ± 0.014 | 1.64 ± 0.53 | 0.19 ± 0.011 | 1.55 ± 0.63 |

| 8g | 1.02 ± 0.65 | 1.69 ± 0.13 | 2.13 ± 1.98 | 2.15 ± 1.08 |

| 8i | 1.27 ± 0.92 | 1.90 ± 0.46 | 0.60 ± 0.014 | 1.59 ± 0.37 |

| Etoposide (Standard) | 1.91 ± 0.84 | 2.14 ± 0.69 | 3.08 ± 0.135 | 2.89 ± 1.15 |

Table 1: In Vitro Anticancer Activity of Selected 1,2,4-Thiadiazole-1,2,4-triazole Derivatives

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

1,2,4-Thiadiazole compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the cancer cells into 96-well plates at a density of approximately 5 x 103 cells/well in 100 µL of complete medium.

-

Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the 1,2,4-thiadiazole compounds in the culture medium.

-

After 24 hours of incubation, replace the medium with 100 µL of fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Etoposide).

-

Incubate the plates for another 48 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

-

Figure 2: Generalized anticancer mechanism of action for 1,2,4-thiadiazole derivatives.

Antimicrobial Activity of 1,2,4-Thiadiazole Derivatives

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 1,2,4-Thiadiazole derivatives have shown promising activity against a range of bacteria and fungi. Their mechanism of action can involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid replication.

A study on novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives reported significant antibacterial activity against Gram-positive bacteria.[2] For example, compound 6h displayed a minimum inhibitory concentration (MIC) of 15.63 µg/mL against Bacillus subtilis.[2]

| Compound | S. aureus ATCC 25923 MIC (µg/mL)[2] | S. epidermidis ATCC 12228 MIC (µg/mL)[2] | B. subtilis ATCC 6633 MIC (µg/mL)[2] | B. cereus ATCC 10876 MIC (µg/mL)[2] |

| 4l | 31.25 | 125 | 250 | 125 |

| 5c | 250 | 500 | 1000 | 1000 |

| 6h | 250 | 500 | 15.63 | 500 |

| Cefuroxime (Standard) | 0.49 | 0.24 | 62.5 | 0.49 |

Table 2: In Vitro Antibacterial Activity of Selected Thiadiazole and Triazole Derivatives against Gram-Positive Bacteria

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

Bacterial strains (e.g., S. aureus, B. subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

1,2,4-Thiadiazole compounds dissolved in DMSO

-

Standard antibiotic (e.g., Cefuroxime)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the 1,2,4-thiadiazole compounds and the standard antibiotic in CAMHB in the 96-well plates.

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well containing the diluted compounds.

-